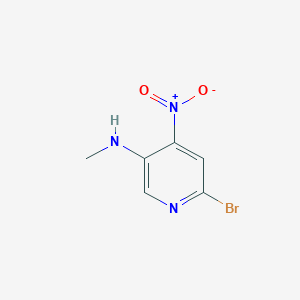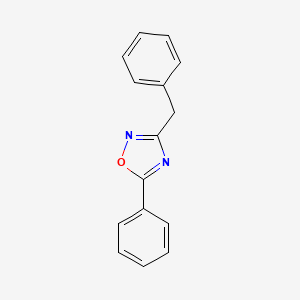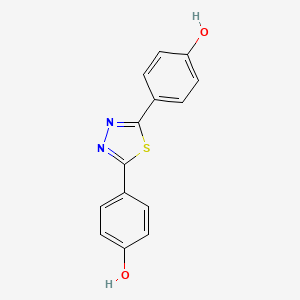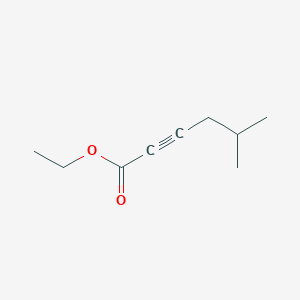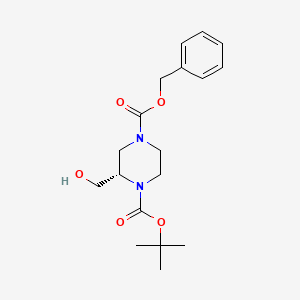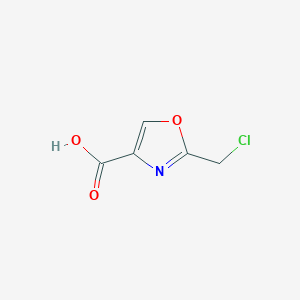
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . Another approach involves the use of palladium-catalyzed direct arylation of oxazoles, which can be regioselective depending on the solvent used .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of task-specific phosphine ligands and palladium catalysts in polar solvents has been shown to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Cycloaddition: Catalysts such as Cu(I) or Ru(II) are often employed in cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can have significant biological and chemical properties .
Scientific Research Applications
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with various receptors and proteins, modulating their activity .
Comparison with Similar Compounds
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazole Derivatives: Other oxazole derivatives, such as 2,5-disubstituted oxazoles, share structural similarities but have different substituents.
Uniqueness: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and carboxylic acid groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C5H4ClNO3 |
|---|---|
Molecular Weight |
161.54 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) |
InChI Key |
BTPLSHAALNTHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)CCl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

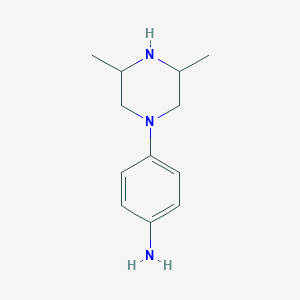
![2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8773623.png)
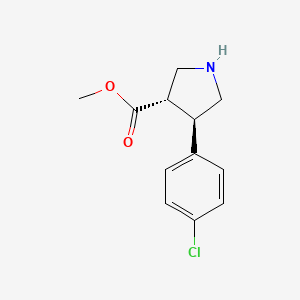
![5-Chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole](/img/structure/B8773630.png)
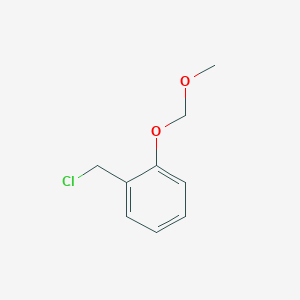

![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)
![Ethyl 7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8773663.png)

